molecular formula C5H6N2O3 B1436702 3-(diaminomethylene)furan-2,4(3H,5H)-dione CAS No. 1228552-29-1

3-(diaminomethylene)furan-2,4(3H,5H)-dione

Cat. No.: B1436702
CAS No.: 1228552-29-1
M. Wt: 142.11 g/mol
InChI Key: QLJXLYLJLHXSES-UHFFFAOYSA-N
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Description

3-(Diaminomethylene)furan-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diaminomethylene)furan-2,4(3H,5H)-dione can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst, which facilitates the reaction under mild conditions to yield the desired furan derivative .

Industrial Production Methods

Industrial production of this compound typically involves similar multi-component reactions, but on a larger scale. The use of cost-effective and readily available catalysts, such as SnCl2 or ZnO nanoparticles, is preferred to ensure high yields and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Diaminomethylene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert it into more saturated furan derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(Diaminomethylene)furan-2,4(3H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(diaminomethylene)furan-2,4(3H,5H)-dione exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diaminomethylene)furan-2,4(3H,5H)-dione is unique due to its diaminomethylene group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-hydroxy-5-oxo-2H-furan-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJXLYLJLHXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(diaminomethylene)furan-2,4(3H,5H)-dione
Reactant of Route 2
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Reactant of Route 3
3-(diaminomethylene)furan-2,4(3H,5H)-dione
Reactant of Route 4
3-(diaminomethylene)furan-2,4(3H,5H)-dione
Reactant of Route 5
3-(diaminomethylene)furan-2,4(3H,5H)-dione
Reactant of Route 6
3-(diaminomethylene)furan-2,4(3H,5H)-dione

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